molecular formula C15H10FNO2 B15066078 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid

Cat. No.: B15066078
M. Wt: 255.24 g/mol
InChI Key: MGYGTLSXBYXOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine atom at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and phenylboronic acid.

    Suzuki Coupling Reaction: The phenyl group is introduced at the 2-position of the indole ring using a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene or ethanol.

    Carboxylation: The carboxylic acid group is introduced at the 3-position through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under basic conditions, such as using sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 5-position enhances the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and biochemical processes, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole-2-carboxylic acid: Similar structure but lacks the phenyl group at the 2-position.

    2-Phenylindole-3-carboxylic acid: Similar structure but lacks the fluorine atom at the 5-position.

    5-Fluoro-3-phenylindole: Similar structure but lacks the carboxylic acid group at the 3-position.

Uniqueness

5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the phenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its binding affinity to molecular targets and its potential for diverse scientific research applications.

Properties

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19)

InChI Key

MGYGTLSXBYXOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.